molecular formula C24H26ClN5O3S B2968026 N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116007-41-0

N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No. B2968026
CAS RN: 1116007-41-0
M. Wt: 500.01
InChI Key: HSXDWJBWFOZISW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O3S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxicity and Metabolic Activation

Research on similar compounds, such as 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, has explored their potential as therapeutic agents, including their genotoxicity and metabolic activation. For example, Kalgutkar et al. (2007) investigated the genotoxicity potential of a compound in the Salmonella Ames assay, revealing metabolism-dependent increases in reverse mutations. This study provides insights into the metabolic pathways and potential safety concerns of similar compounds used in therapeutic contexts (Kalgutkar et al., 2007).

Anticonvulsant and Antimicrobial Activities

Compounds with piperazine derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. For instance, Aytemir et al. (2010) synthesized a series of new kojic acid derivatives as potential anticonvulsant compounds. This study highlights the potential of piperazine derivatives in developing new treatments for epilepsy (Aytemir, Septioğlu, & Çalış, 2010).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds for anti-inflammatory and analgesic applications has also been a significant area of research. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their cyclooxygenase inhibition and analgesic and anti-inflammatory activities. This research demonstrates the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Alzheimer's Disease Therapeutics

Research into compounds with piperazine and pyrazine derivatives extends into neurodegenerative disease treatment, such as Alzheimer's disease. Umar et al. (2019) described the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, highlighting a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-32-20-8-7-17(15-18(20)25)28-22(31)16-34-24-23(26-9-10-27-24)30-13-11-29(12-14-30)19-5-3-4-6-21(19)33-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXDWJBWFOZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

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